ESDPT Capability: 3,5CNAI vs 5CNAI
In methanol, 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile (3,5CNAI) is demonstrated to undergo methanol-catalyzed excited-state double proton transfer (ESDPT), a property it shares with the parent 7-azaindole. This results in a characteristic dual fluorescence emission (normal and tautomer bands). In stark contrast, the closely related analog 5-cyano-7-azaindole (5CNAI) exhibits a complete prohibition of ESDPT under identical conditions, showing only a single normal emission band with high quantum efficiency [1]. This represents a qualitative, binary functional difference (ESDPT-active vs. ESDPT-prohibited) that is critical for probe selection.
5CNAI: ESDPT prohibited, single normal emission.
| Evidence Dimension | Excited-State Double Proton Transfer (ESDPT) in Methanol |
|---|---|
| Target Compound Data | 3,5CNAI: ESDPT is active, resulting in dual (normal and proton-transfer tautomer) emission bands. |
| Comparator Or Baseline | 5CNAI (5-cyano-7-azaindole): ESDPT is prohibited; exhibits unique normal emission with high quantum efficiency. |
| Quantified Difference | Qualitative binary outcome: active ESDPT vs. prohibited ESDPT. This is a functional difference, not a measured value, verified by the presence or absence of the tautomer emission band. |
| Conditions | Methanol solution at room temperature; steady-state fluorescence spectroscopy as reported in ChemPhysChem (2008). |
Why This Matters
For researchers designing an experiment to study ESDPT dynamics, only 3,5CNAI will provide the dual-emission signal necessary for ratiometric analysis, whereas 5CNAI will not.
- [1] Hsieh, C.-C., et al. Cyano analogues of 7-azaindole: probing excited-state charge-coupled proton transfer reactions in protic solvents. ChemPhysChem 9, 2221–2229 (2008). View Source
